1,2-Dihydroxy-8-carboxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,12-13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHLBCIWAPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349659 | |
| Record name | 1-Naphthalenecarboxylicacid, 7,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162794-82-3 | |
| Record name | 7,8-Dihydroxy-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162794-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylicacid, 7,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Biogeochemical Significance of 1,2 Dihydroxy 8 Carboxynaphthalene
Formation as a Metabolic Intermediate in Natural Systems
Origin from Polycyclic Aromatic Hydrocarbon (PAH) Metabolism
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are widespread in the environment due to both natural processes like forest fires and human activities such as the burning of fossil fuels. mdpi.comyoutube.com The microbial degradation of these complex and often toxic compounds is a key process in their removal from the environment. mdpi.comnih.gov
During the breakdown of some PAHs, such as anthracene (B1667546) and phenanthrene (B1679779), various microorganisms excrete substituted and non-substituted naphthoic acids as detoxification or biotransformation products. ethz.ch These naphthoic acids can then be further metabolized. The degradation of 1-naphthoic acid, for instance, is initiated by a double hydroxylation of the aromatic ring, leading to the formation of 1,2-dihydroxy-8-carboxynaphthalene. ethz.chnih.gov This metabolic step is a critical part of the pathway that ultimately breaks down the complex PAH structure into simpler compounds that can enter central metabolic pathways like the TCA cycle. ethz.chnih.gov
Role in Degradation of Substituted Naphthalenes (e.g., 1-Naphthoic Acid, Acenaphthylene)
The formation of this compound is a well-established step in the degradation of 1-naphthoic acid by soil bacteria. ethz.chnih.gov For example, the bacterium Stenotrophomonas maltophilia CSV89 utilizes 1-naphthoic acid as its sole source of carbon and energy. ethz.chnih.gov The metabolic pathway in this organism begins with the conversion of 1-naphthoic acid to cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene (B69577) by the enzyme 1-naphthoic acid dioxygenase. ethz.ch This intermediate is then dehydrogenated to form this compound. ethz.ch
Similarly, in the biodegradation of acenaphthylene (B141429), a three-ring PAH, by Rhizobium sp. strain CU-A1, a pathway has been proposed that involves naphthalene-1,8-dicarboxylic acid as a key intermediate. nih.gov While the direct formation of this compound from acenaphthylene is not explicitly detailed as a primary step in all studied organisms, the metabolism of naphthalene-related structures often proceeds through hydroxylation and carboxylation, making the formation of such dihydroxy-carboxy-naphthalene derivatives a plausible event in the broader context of acenaphthylene degradation.
Interactive Table: Microbial Degradation Pathways Involving this compound
| Original Compound | Key Intermediate | Degrading Organism | Reference |
| 1-Naphthoic Acid | This compound | Stenotrophomonas maltophilia CSV89 | ethz.chnih.gov |
| Acenaphthylene | Naphthalene-1,8-dicarboxylic acid | Rhizobium sp. strain CU-A1 | nih.gov |
Environmental Presence and Dynamics in Contaminated Ecosystems
Given its role as a metabolic intermediate in the breakdown of PAHs and substituted naphthalenes, this compound can be found in environments contaminated with these pollutants. nih.govethz.chnih.gov The presence and concentration of this compound can be indicative of active microbial degradation of pollutants like naphthalene (B1677914) and its derivatives. nih.govnih.gov
Studies of contaminated ecosystems, such as soils from industrial sites or sediments in polluted waterways, have revealed a complex mixture of parent PAHs and their various metabolic byproducts. nih.govnih.gov While specific data on the concentrations of this compound in these environments are not always singled out, the detection of related metabolites like dihydroxylated PAHs and their conjugates points to the activity of degradation pathways where this compound would be formed. nih.gov The dynamics of its presence are influenced by factors such as the type and concentration of the primary pollutants, the composition and activity of the microbial community, and environmental conditions like nutrient availability and oxygen levels. nih.govnih.gov For instance, in soils with a history of PAH contamination, the microbial populations are often better adapted to degrade these compounds, potentially leading to a more rapid turnover of intermediates like this compound. nih.gov
Biodegradation Pathways of 1,2 Dihydroxy 8 Carboxynaphthalene and Precursors
Microbial Catabolism Leading to 1,2-Dihydroxy-8-carboxynaphthalene Formation
The generation of this compound in microbial systems is primarily documented as a result of the degradation of 1-naphthoic acid. ebi.ac.uknih.gov This process is initiated by a specific enzymatic attack on the naphthalene (B1677914) ring system, a common strategy employed by microorganisms to catabolize aromatic hydrocarbons. nih.gov
The initial and rate-limiting step in the aerobic degradation of many aromatic hydrocarbons is the introduction of hydroxyl groups onto the aromatic ring, catalyzed by a class of enzymes known as dioxygenases. nih.gov In the case of 1-naphthoic acid, the enzymatic attack involves a double hydroxylation of the aromatic ring that is adjacent to the one carrying the carboxyl group. ebi.ac.uknih.gov
Ring-hydroxylating dioxygenases (RHDs) are multicomponent enzyme systems that catalyze the incorporation of both atoms of molecular oxygen into their aromatic substrates. nih.gov These enzymes typically consist of a reductase, a ferredoxin, and a terminal oxygenase component which contains a non-heme iron center and a Rieske [2Fe-2S] cluster. nih.gov The general mechanism involves the reduction of the iron center to its ferrous state, allowing for the binding and activation of molecular oxygen. This activated oxygen species then attacks the aromatic ring, leading to the formation of a cis-dihydrodiol. In the specific case of 1-naphthoic acid degradation, this results in the formation of cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene (B69577), which is then dehydrogenated to yield this compound. nih.gov
The substrate specificity of ring-hydroxylating dioxygenases is a crucial factor in the microbial degradation of aromatic compounds. This specificity is determined by the three-dimensional structure of the enzyme's active site, which dictates which substrates can bind and in what orientation. nih.gov For instance, the dioxygenase from Sphingomonas sp. strain CHY-1 exhibits a broad substrate specificity, capable of oxidizing a range of polycyclic aromatic hydrocarbons (PAHs) due to its large substrate-binding cavity. nih.gov While the specific dioxygenase from Stenotrophomonas maltophilia CSV89 that acts on 1-naphthoic acid has not been characterized in as much detail, its action demonstrates a clear regioselectivity, hydroxylating the C8-C1 adjacent ring rather than the carboxyl-substituted ring. ebi.ac.uknih.gov
Several bacterial strains have been identified that can metabolize precursors leading to the formation of this compound. These are typically soil-dwelling bacteria with robust metabolic capabilities for aromatic compounds.
Stenotrophomonas maltophilia CSV89, previously classified as Pseudomonas maltophilia, is a soil bacterium capable of utilizing 1-naphthoic acid as its sole source of carbon and energy. ebi.ac.uknih.gov Studies have elucidated the metabolic pathway, showing that the initial step is the formation of this compound. ebi.ac.uknih.gov This intermediate is then further metabolized through a series of enzymatic reactions.
Table 1: Key Metabolites in the Degradation of 1-Naphthoic Acid by Stenotrophomonas maltophilia CSV89
| Precursor | Intermediate |
| 1-Naphthoic Acid | This compound |
This table highlights the direct precursor-product relationship in the initial step of 1-naphthoic acid catabolism by this strain.
Rhizobium sp. strain CU-A1 is a bacterium isolated from petroleum-contaminated soil that can degrade the polycyclic aromatic hydrocarbon acenaphthylene (B141429). arxiv.orgdntb.gov.ua The degradation pathway of acenaphthylene by this strain involves the cleavage of the five-membered ring to form naphthalene-1,8-dicarboxylic acid. arxiv.orgdntb.gov.ua One of the carboxyl groups is subsequently removed to yield 1-naphthoic acid. arxiv.orgdntb.gov.ua It is proposed that this 1-naphthoic acid is then further metabolized in a manner similar to that observed in Stenotrophomonas maltophilia CSV89, which would involve the formation of this compound. arxiv.org
Table 2: Proposed Metabolic Steps in the Degradation of Acenaphthylene by Rhizobium sp. Strain CU-A1 Leading to 1-Naphthoic Acid
| Precursor | Intermediate 1 | Intermediate 2 |
| Acenaphthylene | Naphthalene-1,8-dicarboxylic acid | 1-Naphthoic Acid |
This table outlines the sequential breakdown of acenaphthylene to 1-naphthoic acid by Rhizobium sp. strain CU-A1, a precursor for the potential formation of this compound.
Key Microbial Species and Strains Involved
Other Relevant Bacterial Taxa in Naphthalene Biotransformation
The ability to degrade naphthalene is not limited to a few bacterial genera but is a widespread trait among various taxa, highlighting the diverse metabolic strategies evolved to utilize this ubiquitous polycyclic aromatic hydrocarbon (PAH). mdpi.comnih.gov The phylogenetic diversity of bacteria capable of degrading PAHs, including naphthalene, is extensive. mdpi.com
Key bacterial groups involved in naphthalene biotransformation include:
Proteobacteria : This phylum harbors a significant number of naphthalene-degrading bacteria. nih.govfrontiersin.org Genera such as Pseudomonas, Burkholderia, Comamonas, Novosphingobium, and Pseudoxanthomonas are well-documented for their ability to metabolize naphthalene. frontiersin.org Pseudomonas species, in particular, have been model organisms for studying naphthalene degradation pathways since the initial investigations. mdpi.comsmujo.id For instance, Pseudomonas putida strains are frequently cited for their efficiency in breaking down naphthalene. nih.govfrontiersin.org
Actinobacteria : This phylum also contributes significantly to naphthalene biodegradation. frontiersin.org Genera like Rhodococcus and Arthrobacter are known for their metabolic versatility in degrading aromatic hydrocarbons. frontiersin.orgoup.com Rhodococcus strains, for example, have been isolated from various environments and exhibit the capacity to utilize a range of aromatic compounds. oup.com
Firmicutes : Members of this phylum, including Bacillus and Paenibacillus, have also demonstrated the ability to degrade naphthalene. frontiersin.org For instance, Bacillus thermoleovorans has been shown to use naphthalene as its sole source of carbon and energy. mdpi.com
Bacteroidetes : This phylum also contains bacteria capable of naphthalene degradation. nih.gov
Other notable genera : The genus Neptunomonas, belonging to the gamma-3 Proteobacteria subgroup, includes strains capable of using naphthalene as their sole carbon and energy source. mdpi.com Additionally, some Burkholderia species are known to degrade various environmental pollutants, including PAHs. osti.gov
The table below summarizes some of the key bacterial taxa involved in naphthalene biotransformation and their typical degradation pathways.
| Phylum | Genus | Example Species/Strain | Typical Naphthalene Degradation Pathway Intermediate |
| Proteobacteria | Pseudomonas | P. putida, P. fluorescens | Salicylate (B1505791), Catechol mdpi.compleiades.onlinenih.gov |
| Proteobacteria | Burkholderia | Burkholderia sp. TNFYE-5 | Phthalate, Protocatechuate nih.govcdnsciencepub.com |
| Actinobacteria | Rhodococcus | R. opacus, Rhodococcus sp. B4 | Gentisate, Phthalate mdpi.comnih.govnih.gov |
| Firmicutes | Bacillus | B. thermoleovorans | Phthalic acid, Salicylic acid mdpi.com |
| Proteobacteria | Neptunomonas | N. naphthovorans | Not specified |
Subsequent Catabolism of this compound
The catabolism of this compound is a critical step in the complete mineralization of certain naphthalene derivatives. This process involves a series of enzymatic reactions that break down the aromatic ring structure, leading to intermediates that can enter central metabolic pathways. mdpi.comfrontiersin.org
The degradation is initiated by the hydroxylation of the aromatic ring to form this compound. frontiersin.org This dihydroxylated compound then undergoes further oxidation. frontiersin.org The subsequent steps involve ring cleavage and the formation of several key downstream metabolites. frontiersin.org
Downstream Metabolites and Intermediates
The breakdown of this compound proceeds through a number of identifiable intermediates, ultimately leading to compounds that are readily assimilated by the cell.
Ring-Cleavage Products (e.g., 2-Hydroxy-3-carboxybenzalpyruvate, 3-Formylsalicylate, 2-Hydroxyisophthalate)
Following the initial dihydroxylation, the aromatic ring of this compound is opened. This ring-cleavage event leads to the formation of several key intermediates. The metabolic pathway proceeds through 2-hydroxy-3-carboxybenzalpyruvate, 3-formylsalicylate, and 2-hydroxyisophthalate. frontiersin.org These compounds represent the progressive breakdown of the larger naphthalene structure into smaller, more manageable organic molecules. From these intermediates, the pathway converges towards salicylate, a central metabolite in the degradation of many aromatic compounds. frontiersin.org
Aromatic Compound Degradation via Salicylate and Catechol Pathways
Salicylate is a pivotal intermediate in the degradation of naphthalene and its derivatives. mdpi.comnih.gov In many bacteria, particularly Gram-negative species like Pseudomonas, salicylate is further metabolized through the catechol pathway. frontiersin.orgnih.gov This involves the conversion of salicylate to catechol by the enzyme salicylate 1-hydroxylase. frontiersin.org Catechol then undergoes ring cleavage, most commonly via the meta-cleavage pathway, to produce intermediates that can enter the central carbon metabolism. nih.gov The genes for the upper pathway (naphthalene to salicylate) and the lower pathway (salicylate to central metabolites) are often organized in operons. mdpi.com
Alternatively, especially in some Gram-positive bacteria like Rhodococcus, salicylate can be converted to gentisate by salicylate 5-hydroxylase. frontiersin.orgnih.gov The gentisate pathway represents an alternative route for processing salicylate. nih.gov Some bacteria, like Rhodococcus sp. strain B4, utilize this pathway where salicylate does not act as an inducer for the initial naphthalene degradation genes. nih.gov
Integration into Central Carbon Metabolism (e.g., TCA Cycle)
The ultimate fate of the carbon atoms from the naphthalene ring is their incorporation into the central metabolic pathways of the cell, primarily the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. mdpi.com The degradation of naphthalene, through the various intermediates, eventually yields compounds like pyruvate (B1213749) and acetyl-CoA. mdpi.com These molecules are fundamental to cellular metabolism and can be readily assimilated into the TCA cycle for energy production and the generation of biosynthetic precursors. mdpi.comresearchgate.net The complete mineralization of naphthalene is achieved when its carbon is converted to CO2 through the oxidative processes of the TCA cycle. researchgate.net Under anaerobic conditions, acetyl-CoA derived from naphthalene degradation can also be oxidized via pathways like the Wood-Ljungdahl pathway (WLP). nih.gov
Enzymology and Biochemical Mechanisms of 1,2 Dihydroxy 8 Carboxynaphthalene Biotransformation
Enzymes Catalyzing the Formation of 1,2-Dihydroxy-8-carboxynaphthalene
The biosynthesis of this compound is a critical step in the metabolism of 1-naphthoic acid by some microorganisms. This transformation is primarily catalyzed by a class of powerful enzymes known as dioxygenases.
Characterization of Relevant Dioxygenases
The key enzymes responsible for the formation of this compound belong to the family of ring-hydroxylating dioxygenases (RHDs). nih.gov A prime example is naphthalene (B1677914) 1,2-dioxygenase (NDO) , a multi-component enzyme system. nih.govfrontiersin.orgsigmaaldrich.com NDO is a well-studied Rieske non-heme iron oxygenase. nih.gov It typically consists of three components: a reductase that accepts electrons from NAD(P)H, a ferredoxin that shuttles these electrons, and a terminal oxygenase which contains a Rieske [2Fe-2S] center and a mononuclear non-heme iron at its active site. frontiersin.orgnih.gov This terminal oxygenase is responsible for the catalytic activity, incorporating both atoms of molecular oxygen into the aromatic substrate. frontiersin.org While NDO's primary substrate is naphthalene, its relaxed substrate specificity allows it to act on a variety of substituted naphthalenes, including 1-naphthoic acid. nih.gov The hydroxylation of 1-naphthoic acid by a dioxygenase leads to the formation of cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene (B69577), which can then be aromatized to this compound.
Substrate Specificity and Regioselectivity Studies
The substrate specificity of dioxygenases like NDO is notably broad, enabling the degradation of a wide array of aromatic compounds. nih.gov However, the regioselectivity—the specific position on the aromatic ring where the hydroxyl groups are added—is a crucial aspect of their function. In the case of NDO from Pseudomonas sp. strain NCIB 9816-4, studies have shown that the binding orientation of the substrate within the large hydrophobic active site dictates the regioselectivity of the dihydroxylation. nih.gov
Research has demonstrated that mutations of specific amino acid residues within the active site can significantly alter the regioselectivity of the enzyme. For instance, substituting the phenylalanine at position 352 (Phe-352) in the α-subunit of NDO with other amino acids like valine or leucine (B10760876) has been shown to change the position of hydroxylation on substrates such as biphenyl (B1667301) and phenanthrene (B1679779). nih.gov This highlights the potential for protein engineering to create dioxygenase variants with tailored substrate specificities and regioselectivities for specific biotechnological applications. While direct studies on the regioselectivity of dioxygenases specifically for 1-naphthoic acid to produce this compound are not extensively detailed in the provided results, the known promiscuity and tunable nature of enzymes like NDO strongly suggest a similar mechanism of action.
Enzymes Catalyzing the Degradation of this compound
Once formed, this compound is further metabolized through a series of enzymatic reactions, beginning with the cleavage of its aromatic ring.
Ring-Cleaving Dioxygenases and Hydrolases
The degradation of this compound is initiated by a This compound dioxygenase . This enzyme catalyzes the oxidative cleavage of the aromatic ring, resulting in the formation of 8-carboxy-2-hydroxy-muconic semialdehyde. ontosight.ai This ring-cleavage reaction is a critical step, as it opens up the stable aromatic structure for further degradation. ontosight.ai These dioxygenases typically require a metal cofactor, such as iron(II), for their catalytic activity. ontosight.ai
Following the ring cleavage, a hydrolase is believed to be involved in the next step. In analogous pathways, such as the degradation of catechol, a 2-hydroxymuconic semialdehyde hydrolase acts on the ring-fission product. nih.gov This suggests that a similar hydrolase would act on 8-carboxy-2-hydroxy-muconic semialdehyde to yield simpler, non-cyclic intermediates that can be funneled into central metabolic pathways. nih.gov
Dehydrogenases and Decarboxylases in Subsequent Steps
The biotransformation pathway of this compound also involves dehydrogenases and decarboxylases. A key enzyme in a related pathway is cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene dehydrogenase . nih.govontosight.ai This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) family, catalyzes the oxidation of cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene to produce 8-carboxynaphthalene-1,2-dione. nih.govontosight.ai This reaction is an essential step that facilitates the further breakdown of the molecule. nih.govontosight.ai Dehydrogenase activity, in general, is a strong indicator of the oxidative degradation of organic pollutants like PAHs. mdpi.com
Decarboxylases also play a crucial role in the degradation of aromatic carboxylic acids. In pathways metabolizing similar compounds, decarboxylases remove the carboxyl group, often after the aromatic ring has been opened. For instance, in the degradation of 2,3-dihydroxybenzoate, a decarboxylase acts on the ring-cleavage product. nih.govnih.gov It is therefore highly probable that a decarboxylase is involved in the later stages of this compound degradation, removing the carboxyl group from one of the intermediates derived from 8-carboxy-2-hydroxy-muconic semialdehyde.
Enzyme Kinetics and Reaction Mechanisms
The efficiency of enzymatic reactions is described by their kinetic parameters, primarily the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for its substrate. nih.gov
While specific kinetic data for the enzymes directly involved in the biotransformation of this compound are not extensively reported, the general mechanisms of the enzyme families provide significant insight. Ring-hydroxylating dioxygenases like NDO employ a sophisticated mechanism involving the transfer of electrons from NAD(P)H through a reductase and ferredoxin to the terminal oxygenase. frontiersin.org The activated oxygen then attacks the aromatic substrate. The reaction mechanism for ring-cleaving dioxygenases involves the binding of the dihydroxylated substrate and molecular oxygen to the active site, followed by oxidative cleavage. ontosight.ai Dehydrogenases, such as cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene dehydrogenase, typically utilize NAD⁺ or NADP⁺ as a cofactor to accept electrons during the oxidation of the substrate. nih.govontosight.ai
The table below summarizes the key enzymes and their roles in the biotransformation of this compound.
| Enzyme | Role | Substrate | Product |
| Naphthalene 1,2-dioxygenase (and similar dioxygenases) | Formation (via hydroxylation of 1-naphthoic acid) | 1-Naphthoic acid | cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene |
| This compound dioxygenase | Degradation (ring cleavage) | This compound | 8-Carboxy-2-hydroxy-muconic semialdehyde |
| cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene dehydrogenase | Degradation (oxidation) | cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene | 8-Carboxynaphthalene-1,2-dione |
| Hydrolase (putative) | Degradation (hydrolysis of ring cleavage product) | 8-Carboxy-2-hydroxy-muconic semialdehyde | Further linear intermediates |
| Decarboxylase (putative) | Degradation (removal of carboxyl group) | Carboxylated intermediates | Decarboxylated products |
Cofactor Requirements and Activation
The biotransformation of this compound is intrinsically linked to the presence and availability of specific cofactors that are essential for the catalytic activity of the involved enzymes. While direct enzymatic studies on this compound are not extensively documented, a comprehensive understanding can be derived from the well-characterized metabolic pathways of related polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and phenanthrene. The enzymes responsible for the degradation of these compounds exhibit strict dependencies on various cofactors for their function, which are crucial for electron transfer and the activation of molecular oxygen.
The enzymatic reactions in the biotransformation of aromatic compounds are often complex, involving multi-component enzyme systems where cofactors play a central role. These cofactors can be broadly categorized as electron carriers, prosthetic groups, and metal ions, all of which are indispensable for the catalytic cycle of the enzymes.
Detailed Research Findings
Research into the degradation of naphthalene and other PAHs has revealed a conserved set of enzymes and their corresponding cofactor requirements. The initial steps of aerobic degradation are typically catalyzed by aromatic-ring-hydroxylating dioxygenases (ARHDs). wikipedia.org These enzymes are multi-component systems that include a reductase, a ferredoxin, and a terminal oxygenase. wikipedia.orgnih.gov
Naphthalene 1,2-dioxygenase (NDO), a prototypical ARHD, catalyzes the initial oxidation of naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govnih.gov This enzyme system relies on a cascade of electron transfer events, facilitated by a series of cofactors. The process begins with the reductase component, an iron-sulfur flavoprotein, which accepts electrons from nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govwikipedia.org These electrons are then transferred via a Rieske iron-sulfur ferredoxin to the terminal oxygenase component. nih.gov The terminal oxygenase, which contains a Rieske [2Fe-2S] center and a mononuclear non-heme iron, is the site of oxygen activation and substrate hydroxylation. wikipedia.orgnih.gov
The subsequent dehydrogenation of the resulting cis-dihydrodiol is catalyzed by a dehydrogenase, which typically utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor. wikipedia.org Further degradation of the aromatic ring is carried out by ring-cleavage dioxygenases, which often contain a ferrous iron (Fe(II)) at their active site. nih.gov
In anaerobic degradation pathways of PAHs like phenanthrene, the enzymatic machinery and cofactor requirements differ. For instance, 2-phenanthroyl-CoA reductase, an enzyme involved in the anaerobic degradation of phenanthrene, utilizes flavin mononucleotide (FMN), flavin adenine dinucleotide (FAD), and a [4Fe-4S] iron-sulfur cluster as cofactors. nih.gov
The activation of these enzyme systems is a tightly regulated process. For many dioxygenases, the presence of the substrate is a prerequisite for efficient electron transfer and subsequent activation of molecular oxygen. researchgate.net In some cases, the expression of the genes encoding these enzymes is inducible, meaning they are synthesized only in the presence of the target aromatic compound. nih.govnih.gov
The table below summarizes the key enzymes analogous to those likely involved in this compound biotransformation, along with their functions and essential cofactors, based on studies of related pathways.
Table 1: Cofactor Requirements for Enzymes in Aromatic Hydrocarbon Biotransformation
| Enzyme Class | Example Enzyme | Function | Required Cofactors |
|---|---|---|---|
| Aromatic-Ring-Hydroxylating Dioxygenase | Naphthalene 1,2-dioxygenase (NDO) nih.gov | Initial dihydroxylation of the aromatic ring | NADH, FAD, [2Fe-2S] clusters, Mononuclear Iron (Fe) wikipedia.orgnih.govnih.gov |
| cis-Diol Dehydrogenase | cis-Toluene dihydrodiol dehydrogenase nih.gov | Oxidation of cis-diols to catechols | NAD+ wikipedia.org |
| Ring-Cleavage Dioxygenase | Extradiol dioxygenases nih.gov | Cleavage of the aromatic ring | Fe(II) or Mn(II) nih.gov |
| Anaerobic Aryl-CoA Reductase | 2-Phenanthroyl-CoA reductase nih.gov | Reduction of the aromatic ring | FMN, FAD, [4Fe-4S] cluster nih.gov |
The intricate interplay between the enzymes and their cofactors is fundamental to the successful biotransformation of this compound and other related aromatic compounds. The availability of these cofactors in the cellular environment is a critical determinant of the rate and extent of degradation.
Genetic and Genomic Basis of 1,2 Dihydroxy 8 Carboxynaphthalene Metabolism
Identification and Characterization of Catabolic Genes and Operons
The metabolic pathway for 1,2-dihydroxy-8-carboxynaphthalene is part of a larger catabolic sequence for the degradation of 1-naphthoic acid. In organisms such as Stenotrophomonas maltophilia CSV89, the degradation of 1-naphthoic acid is initiated by a dihydroxylation reaction that forms this compound. This initial step is crucial for destabilizing the aromatic ring system, making it susceptible to subsequent enzymatic cleavage.
The genes responsible for the degradation of naphthalene (B1677914) and its derivatives are often organized into operons, which are clusters of genes that are transcribed together. Typically, the naphthalene degradation pathway is divided into an "upper" pathway, which converts naphthalene to salicylate (B1505791), and a "lower" pathway, which further metabolizes salicylate into central metabolic intermediates. mdpi.com The genes for the upper pathway are often denoted as nah genes, while the lower pathway genes are referred to as sal or gen, depending on whether salicylate is metabolized via catechol or gentisate. mdpi.com
A key enzyme in the metabolism of dihydroxylated naphthalene derivatives is 1,2-dihydroxynaphthalene dioxygenase. This enzyme catalyzes the meta-cleavage of the dihydroxylated ring, a critical step in the breakdown of the aromatic structure. The gene encoding this enzyme, often designated as nahC, has been identified and characterized in several naphthalene-degrading bacteria. uniprot.orgnih.gov For instance, in Pseudomonas putida, the nahC gene product is an iron-dependent dioxygenase that cleaves 1,2-dihydroxynaphthalene. uniprot.org
| Gene | Enzyme | Function in Naphthalene/Naphthoic Acid Metabolism | Organism Example | Reference |
|---|---|---|---|---|
| nahA | Naphthalene Dioxygenase (NDO) | Initial dihydroxylation of the aromatic ring. | Pseudomonas putida | nih.gov |
| nahC | 1,2-Dihydroxynaphthalene Dioxygenase | Meta-cleavage of the dihydroxylated naphthalene ring. | Pseudomonas putida | uniprot.org |
| nahG | Salicylate Hydroxylase | Converts salicylate to catechol. | Pseudomonas fluorescens | nih.gov |
| nahR | Transcriptional Regulator | Positive regulator of the nah and sal operons. | Pseudomonas putida | frontiersin.org |
Plasmid- and Chromosome-Mediated Gene Transfer in Degrading Strains
The widespread ability of microorganisms to degrade aromatic compounds is largely due to the horizontal gene transfer (HGT) of catabolic genes. These genes are frequently located on mobile genetic elements such as plasmids and transposons, which can be transferred between different bacterial species and genera. mdpi.com This genetic exchange allows for the rapid adaptation of microbial communities to new environmental contaminants.
Many of the genes involved in the degradation of PAHs, including naphthalene and its derivatives, are found on catabolic plasmids. academicjournals.org Prominent examples include the NAH7 plasmid from Pseudomonas putida G7 and the pDTG1 plasmid from Pseudomonas putida NCIB 9816-4. nih.govsigmaaldrich.com These plasmids carry the complete set of genes for the conversion of naphthalene to central metabolites. The transfer of these plasmids can endow recipient bacteria with the ability to utilize these compounds as a source of carbon and energy. nih.govnih.gov Studies have shown that the presence of the contaminant itself, such as naphthalene, can stimulate the conjugal transfer of these catabolic plasmids within microbial communities at polluted sites. nih.gov
While plasmids are a major vehicle for the dissemination of these catabolic pathways, the genes for naphthalene degradation can also be located on the chromosome or on integrative and conjugative elements (ICEs). mdpi.com The integration of these genes into the chromosome can provide a more stable inheritance of the catabolic trait. The presence of catabolic genes on a variety of mobile genetic elements underscores the dynamic nature of microbial genomes and their capacity to evolve new metabolic capabilities. mdpi.comacademicjournals.org
| Plasmid | Size (kb) | Key Catabolic Genes | Host Organism Example | Reference |
|---|---|---|---|---|
| NAH7 | 83 | nah and sal operons for naphthalene degradation. | Pseudomonas putida G7 | sigmaaldrich.com |
| pDTG1 | - | Homologous to NAH7, involved in naphthalene catabolism. | Pseudomonas putida NCIB 9816-4 | nih.gov |
| pKA1 | - | NAH7-like plasmid involved in phenanthrene (B1679779) and anthracene (B1667546) catabolism to naphthoic acids. | Pseudomonas fluorescens 5R | nih.gov |
| pBS1145 | 80 | Conjugative plasmid with genes for naphthalene and salicylate degradation. | Pseudomonas sp. 8909N | nih.gov |
Genomic and Metagenomic Insights into Microbial Communities
Genomic and metagenomic approaches have revolutionized our understanding of the microbial communities responsible for the degradation of aromatic compounds in contaminated environments. Whole-genome sequencing of isolates such as Stenotrophomonas maltophilia provides a blueprint of their metabolic potential, including the presence of genes for the degradation of xenobiotics. nih.govnih.gov Comparative genomic analyses of different Stenotrophomonas strains have revealed a high degree of genetic diversity and a core set of genes essential for their basic metabolism, as well as a variable set of accessory genes that contribute to their adaptability to different environments. nih.govresearchgate.net
Metagenomics, the study of the collective genetic material from a microbial community, allows for the analysis of the metabolic potential of the entire community, including unculturable organisms. nih.govasm.org Metagenomic studies of PAH-contaminated soils and sediments have revealed a diverse array of genes encoding enzymes for aromatic hydrocarbon degradation, such as ring-hydroxylating dioxygenases. nih.govasm.org These studies have shown that chronic pollution can enrich for a specialized microbial community with a high potential for PAH degradation. asm.orgnih.gov By identifying the key players and the prevalent catabolic genes in a given environment, metagenomics provides valuable information for developing bioremediation strategies. nih.gov For example, metagenomic analysis of soils from a petrochemical landfill identified an abundance of Proteobacteria and Actinobacteria and showed that the presence of PAHs influenced the microbial community structure and the abundance of PAH degradation-related genes. researchgate.net
Regulatory Mechanisms of Gene Expression
The expression of the catabolic genes for the degradation of this compound and related compounds is tightly regulated to ensure that the enzymes are produced only when needed. The regulation of naphthalene degradation operons has been extensively studied and serves as a model for understanding the control of aromatic catabolic pathways. frontiersin.org
A key regulatory element in the naphthalene degradation pathway of many Pseudomonas strains is the transcriptional activator NahR. frontiersin.org NahR is a LysR-type transcriptional regulator that controls the expression of both the upper (nah) and lower (sal) pathway operons. frontiersin.org The expression of these operons is induced by the presence of salicylate, which acts as an effector molecule that binds to NahR, enabling it to activate transcription. frontiersin.org In addition to positive regulation by NahR, the expression of these genes can also be subject to catabolite repression, where the presence of a preferred carbon source, such as glucose, can suppress the expression of the catabolic operons. frontiersin.org
Transcriptome analyses of bacteria during growth on PAHs have provided further insights into the regulatory networks involved. These studies have shown that in addition to the specific transcriptional regulators like NahR, other regulatory systems, such as two-component systems and global stress responses, can also play a role in modulating the expression of catabolic genes. nih.govnih.gov Furthermore, environmental factors like the availability of essential nutrients such as nitrogen and iron can also influence the expression of hydrocarbon catabolic genes. frontiersin.org This complex regulatory network allows microorganisms to fine-tune their metabolic activities in response to the availability of substrates and other environmental cues.
Advanced Synthetic Methodologies for 1,2 Dihydroxy 8 Carboxynaphthalene and Analogues
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions, offering an efficient route to complex molecules under mild conditions. nih.gov This approach is particularly advantageous for the synthesis of functionalized naphthalenes, where regioselective hydroxylation and carboxylation are required.
The synthesis of 1,2-dihydroxy-8-carboxynaphthalene can be envisioned through a chemoenzymatic lens where enzymes are used for key transformations. For instance, the initial hydroxylation of a naphthalene (B1677914) precursor can be achieved using monooxygenases or dioxygenases. Heme-dependent enzymes like P450 monooxygenases and related peroxygenases are known to hydroxylate aromatic compounds through an epoxide intermediate. acs.org Fungal peroxygenases, such as the one from Agrocybe aegerita, can selectively hydroxylate the aromatic ring of naphthalene by transferring an oxygen atom from H₂O₂. nih.gov This enzymatic reaction proceeds via the formation of naphthalene 1,2-oxide, which can then be hydrolyzed to yield the corresponding diol. acs.orgnih.gov
Following enzymatic hydroxylation, a chemical step, such as a directed carboxylation, could be employed to introduce the carboxylic acid group at the C8 position. Alternatively, a chemoenzymatic cascade could be designed where a second enzyme, a carboxylase, introduces the carboxyl group. This combination of enzymatic and chemical steps allows for a modular and efficient synthesis of the target molecule. nih.gov A key advantage of this approach is the ability to perform reactions with high stereoselectivity, which is often difficult to achieve through purely chemical methods. nih.gov
Recent advancements have demonstrated the potential of substrate engineering in chemoenzymatic synthesis. By modifying the substrate, the catalytic promiscuity of enzymes can be exploited to generate valuable products. For example, a carefully designed hydroxylated derivative of a precursor molecule has been used to produce a key intermediate in the synthesis of a complex natural product using a single enzyme, reversing the natural biosynthetic order of reactions. nih.govcardiff.ac.uk This strategy could be applied to the synthesis of this compound analogues by designing precursors that guide the enzymatic hydroxylations and subsequent chemical modifications.
Multi-Step Organic Synthesis Strategies for Functionalized Naphthalenes
Constructing highly functionalized naphthalene derivatives remains a significant endeavor for organic chemists. nih.gov Traditional methods often rely on electrophilic aromatic substitution, but controlling the regioselectivity can be challenging. nih.gov Modern multi-step strategies increasingly employ transition metal-catalyzed C–H functionalization, which has emerged as a powerful tool for preparing complex molecules. asm.orgnih.gov
One notable strategy involves the nitrogen-to-carbon transmutation of isoquinolines. This method uses an inexpensive and commercially available phosphonium (B103445) ylide as a carbon source to convert isoquinolines into a wide range of substituted naphthalenes. nih.gov The reaction proceeds through a triene intermediate formed by ring-opening, followed by a 6π-electrocyclization and elimination to yield the naphthalene product. nih.gov This approach also facilitates the synthesis of ¹³C-labeled naphthalenes. nih.gov
Another powerful technique is the ruthenium-catalyzed three-component tandem reaction for the remote C–H functionalization of naphthalenes. acs.org This protocol allows for the modular synthesis of multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides. acs.org The use of tertiary phosphines as auxiliary groups is key to achieving this free-radical reaction, which tolerates a variety of functional groups and can be applied to natural product and drug derivatives. acs.orgasm.org
The synthesis of naphthalene-containing natural products often starts from substituted benzene (B151609) derivatives, requiring extra steps to construct the naphthalene scaffold via aromatization. researchgate.net More direct methods starting from commercially available naphthalene derivatives can save steps and reduce costs. researchgate.net For example, a regioselective peri– or ortho-C−H methylation of 1-naphthaldehydes using a transient ligand strategy has been successfully employed in the total synthesis of dehydrocacalohastine and musizin. researchgate.net
The table below summarizes various modern multi-step organic synthesis strategies for functionalized naphthalenes.
| Strategy | Catalyst/Reagent | Key Features | Reference(s) |
| Nitrogen-to-Carbon Transmutation | Phosphonium ylide | Converts isoquinolines to substituted naphthalenes; uses inexpensive reagents. | nih.gov |
| Three-Component Tandem C-H Functionalization | Ruthenium/Tertiary Phosphine | Modular synthesis from simple naphthalenes, olefins, and alkyl bromides. | acs.org |
| Propargyl-Allenyl Isomerization and Electrocyclization | Not specified | Sequence for synthesizing polyfunctionalized naphthalenes. | nih.gov |
| Regioselective C-H Methylation | Transient Ligand Strategy | Direct functionalization of naphthalene derivatives for natural product synthesis. | researchgate.net |
| Diels-Alder Reaction | Maleic anhydride/1,1-diaryl ethylene | Traditional method followed by aromatization. | acs.org |
Biocatalytic Production and Engineered Pathways
Biocatalytic production using whole-cell systems or isolated enzymes offers a sustainable and highly selective alternative to traditional chemical synthesis. The microbial degradation of naphthalene has been extensively studied, providing a rich source of enzymes and metabolic pathways that can be engineered for the production of functionalized naphthalenes. frontiersin.org
The initial step in the aerobic degradation of naphthalene by many bacteria, such as Pseudomonas species, is catalyzed by naphthalene dioxygenase. nih.govasm.org This multi-component enzyme system incorporates both atoms of molecular oxygen into the aromatic ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govasm.org This cis-dihydrodiol is a versatile chiral building block that can be a precursor for the synthesis of 1,2-dihydroxynaphthalene. The gene encoding this enzyme, nahD, has been cloned and can be used in recombinant bacteria for targeted synthesis. nih.gov
Fungi also play a role in naphthalene metabolism. For example, Cunninghamella elegans is known to metabolize naphthalene. nih.gov Some thermophilic bacteria, such as Bacillus thermoleovorans, utilize different degradation pathways, producing metabolites like 2,3-dihydroxynaphthalene, which indicates the activity of a 2,3-dioxygenase. nih.gov This metabolic diversity offers a broad toolbox of enzymes for specific hydroxylation patterns on the naphthalene core.
The introduction of a carboxyl group can also be achieved biocatalytically. Anaerobic bacteria, such as the sulfate-reducing culture N47, can carboxylate naphthalene to 2-naphthoic acid as the initial step in its degradation pathway. researchgate.netnih.gov The enzyme responsible, naphthalene carboxylase, has been studied, and the mechanism is proposed to involve a 1,3-dipolar cycloaddition to a cofactor. nih.gov This enzymatic carboxylation is a key discovery for the potential biocatalytic production of carboxylated naphthalene derivatives.
Engineered metabolic pathways in host organisms like Escherichia coli or Pichia pastoris can be designed to produce specific naphthalene derivatives. nih.gov By combining genes from different organisms, a synthetic pathway can be constructed. For instance, a pathway could be engineered to first hydroxylate the naphthalene ring using a dioxygenase from Pseudomonas and then carboxylate the resulting dihydroxynaphthalene at a specific position using a carboxylase from an anaerobic bacterium. The use of recombinant whole-cell biocatalysts, for example from Streptomyces species, can be advantageous as they are robust and can perform selective oxidation reactions. researchgate.net
The table below details some of the key enzymes and microorganisms involved in the biocatalytic transformation of naphthalene.
| Enzyme/Organism | Reaction Catalyzed | Product(s) | Reference(s) |
| Pseudomonas sp. (Naphthalene Dioxygenase) | Dioxygenation of naphthalene | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | nih.gov, asm.org |
| Agrocybe aegerita (Peroxygenase) | Hydroxylation of naphthalene | 1-Naphthol (B170400) (via naphthalene 1,2-oxide) | nih.gov |
| Bacillus thermoleovorans | Dioxygenation of naphthalene | 2,3-Dihydroxynaphthalene | nih.gov |
| Sulfate-reducing culture N47 (Naphthalene Carboxylase) | Carboxylation of naphthalene | 2-Naphthoic acid | researchgate.net, nih.gov |
| Cunninghamella elegans | Metabolism of naphthalene | Naphthalene metabolites | nih.gov |
Analytical and Spectroscopic Methodologies for Research on 1,2 Dihydroxy 8 Carboxynaphthalene
Chromatographic Techniques for Separation and Purification of Metabolites
Chromatography is a cornerstone for isolating and purifying metabolites from intricate mixtures. In the context of naphthalene (B1677914) metabolism, various chromatographic methods are employed to separate 1,2-dihydroxy-8-carboxynaphthalene and other related compounds from microbial or cellular extracts, allowing for their subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including naphthalene metabolites. wiley.comnih.gov To improve volatility for GC analysis, metabolites like 1,2-dihydroxynaphthalene (1,2-DHN) require a derivatization step, commonly silylation, where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. uzh.chunair.ac.id
The analytical process typically begins with the enzymatic hydrolysis of urine samples to release the metabolites from their glucuronide or sulfate (B86663) conjugates. wiley.comuzh.ch This is often followed by a purification and enrichment step, such as solid-phase extraction (SPE). uzh.ch After derivatization, the sample is injected into the GC-MS system. uzh.ch The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. wiley.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.netresearchgate.net Tandem mass spectrometry (GC-MS/MS) can be used for even greater selectivity and sensitivity. uzh.chnih.gov This technique has been successfully applied to detect and quantify various dihydroxynaphthalene isomers in the urine of exposed workers, with 1,2-DHN being identified as a major and sensitive biomarker of naphthalene exposure. unair.ac.id
Table 1: GC-MS Parameters for Naphthalene Metabolite Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Sample Type | Urine, Milk | uzh.chtci-thaijo.org |
| Pre-treatment | Enzymatic hydrolysis (β-glucuronidase/arylsulfatase) to cleave conjugates. | wiley.comuzh.ch |
| Extraction | Solid-Phase Extraction (SPE) for purification and concentration. | uzh.ch |
| Derivatization | Silylation (e.g., with BSA+TMCS) or Acetylation (with acetic anhydride) to increase volatility. | wiley.comuzh.ch |
| GC Column | (5%-phenyl)-methylpolysiloxane column. | wiley.com |
| Detection Mode | Selected Ion Monitoring (SIM) or Tandem Mass Spectrometry (MS/MS) for high sensitivity and specificity. | wiley.comuzh.ch |
| Internal Standard | Isotope-labelled internal standards (e.g., D6-1,2-DHN) are used for accurate quantification. | uzh.chnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing a wide range of compounds, particularly those that are non-volatile or thermally unstable, such as the glucuronide and sulfate conjugates of naphthalene metabolites. nih.gov This technique offers high sensitivity, resolution, and accurate mass measurement, making it ideal for profiling metabolites directly from biological fluids with minimal sample cleanup. nih.govphcog.com
In a typical LC-MS/MS workflow, the sample is injected into a liquid chromatograph, where compounds are separated on a column (e.g., a C18 column). s4science.at The separation is achieved by a gradient of mobile phases, such as water and acetonitrile (B52724) containing a modifier like acetic or formic acid. nih.govphcog.com The eluent from the LC column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization or ESI), which generates ions from the analyte molecules. uq.edu.au Tandem mass spectrometry (MS/MS) is then used to select a specific parent ion, fragment it, and analyze the resulting daughter ions, providing structural information and highly selective quantification. phcog.com This method has been successfully used to simultaneously measure multiple naphthalene metabolites, including glucuronide and sulfate conjugates, from mouse urine, demonstrating good reproducibility and accuracy. nih.gov
Table 2: LC-MS/MS Parameters for Naphthalene Metabolite Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Sample Type | Urine, Serum | nih.govuq.edu.au |
| Sample Prep | Often minimal, such as simple dilution and centrifugation. | nih.gov |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC). | phcog.comekb.eg |
| Column | Reversed-phase columns (e.g., C18) are common. | s4science.at |
| Mobile Phase | Typically a water/acetonitrile or water/methanol gradient with an acid modifier (e.g., 0.1% acetic acid). | nih.govphcog.com |
| Ionization | Electrospray Ionization (ESI), often in negative ion mode for these types of compounds. | uq.edu.au |
| Detection | Tandem Mass Spectrometry (MS/MS) operated in Selected Reaction Monitoring (SRM) mode for quantification. | uq.edu.au |
| Detection Limits | On-column detection limits can be in the low nanogram range. | nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the initial screening and separation of naphthalene metabolites. researchgate.netresearchgate.net It involves spotting a sample extract onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. sigmaaldrich.com
Different compounds in the sample mixture travel up the plate at different rates, resulting in their separation. The position of the separated compounds is characterized by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net Visualization of the separated spots can be achieved under UV light if the compounds are fluorescent, or by spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots (e.g., ferric chloride). researchgate.netresearchgate.net TLC has been used to resolve naphthalene degradation products in soil and to identify metabolites like α- and β-naphthol from degradation experiments. researchgate.netresearchgate.net
Isotopic Labeling Studies (e.g., Compound-Specific Isotope Analysis)
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound through a biological system. wikipedia.org This involves using a substrate enriched with a stable (e.g., ¹³C, ²H/D) or radioactive (e.g., ¹⁴C) isotope. wikipedia.orgnih.gov By tracking the labeled atoms, researchers can elucidate degradation pathways, determine the incorporation of atoms into biomass, and improve the accuracy of quantification. nih.gov
Compound-Specific Isotope Analysis (CSIA) measures the natural abundance isotope ratios (e.g., ¹³C/¹²C) in a specific compound. nih.govresearchgate.net During biodegradation, reactions often proceed faster with molecules containing the lighter isotope, leading to an enrichment of the heavy isotope in the remaining un-degraded compound. researchgate.net This isotopic fractionation provides conclusive evidence of in-situ biodegradation in contaminated environments. nih.gov For instance, ¹³C/¹²C fractionation data have confirmed the anaerobic biodegradation of naphthalene in contaminated aquifers. nih.gov
In another application, isotopically labeled compounds serve as ideal internal standards for quantification in mass spectrometry-based methods. nih.govnih.gov For example, deuterium-labeled D₆-1,2-dihydroxynaphthalene has been synthesized and used as an internal standard for the reliable GC-MS/MS quantification of 1,2-DHN in urine, overcoming issues related to the instability of the non-labeled compound. nih.gov
Enzymatic Activity Assays in Cell-Free Extracts
To understand the specific biochemical reactions involved in the degradation of this compound, researchers perform enzymatic activity assays using cell-free extracts. nih.gov These extracts contain the enzymes from a microorganism capable of naphthalene degradation but without the complexity of the whole-cell structure. nih.gov This allows for the study of individual enzymatic steps in the metabolic pathway.
The assay for an enzyme like cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene (B69577) dehydrogenase involves incubating the cell-free extract with the substrate (cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene) and necessary cofactors (like NAD⁺). ontosight.ai The enzyme's activity is then measured by monitoring the rate of substrate consumption or product formation over time, often using spectrophotometric methods that detect changes in the absorbance of light by the substrate, product, or cofactor (e.g., the formation of NADH). nih.gov Similarly, the activity of the subsequent enzyme in the pathway, this compound dioxygenase, can be assayed by measuring the consumption of its substrate and molecular oxygen. ontosight.ai These assays are crucial for characterizing enzymes, determining their kinetic properties, and understanding how factors like pH and temperature affect their function. ontosight.aimdpi.com
Oxygen Uptake Studies by Whole Cells
Oxygen uptake studies are used to measure the respiratory activity of whole microbial cells in the presence of a specific substrate, providing evidence of aerobic metabolism. nih.govnih.gov When microorganisms degrade a compound like naphthalene aerobically, they consume oxygen as the terminal electron acceptor in their respiratory chain. nih.gov
Structure Function Relationships in 1,2 Dihydroxy 8 Carboxynaphthalene and Its Analogues
Correlating Structural Features with Enzyme Substrate Specificity
The specificity of enzymes for their substrates is a cornerstone of biochemical reactions. In the context of 1,2-Dihydroxy-8-carboxynaphthalene, the arrangement of its hydroxyl and carboxyl groups on the naphthalene (B1677914) core is critical for recognition and binding by specific enzymes.
Research into the bacterial degradation of naphthalene has shed light on the enzymes involved in its metabolism. Naphthalene 1,2-dioxygenase (NDO), a multi-component enzyme system, is a key player in the initial oxidation of naphthalene. ebi.ac.ukwikipedia.org This enzyme catalyzes the incorporation of both atoms of molecular oxygen into naphthalene, yielding cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov The terminal oxygenase component of NDO, which has been purified and characterized, is an iron-sulfur protein that directly binds to naphthalene. nih.gov The specificity of this enzyme is highlighted by its ability to distinguish between different aromatic hydrocarbons.
Following the initial dihydroxylation, the resulting 1,2-dihydroxynaphthalene is a substrate for 1,2-dihydroxynaphthalene dioxygenase, which catalyzes the cleavage of the aromatic ring. nih.govasm.org The presence and position of the carboxyl group in this compound would significantly influence its binding to the active site of this enzyme. The carboxyl group, with its negative charge and potential for hydrogen bonding, would necessitate a complementary binding pocket within the enzyme for effective catalysis.
In human metabolism, cytochrome P450 (CYP) enzymes are paramount in the oxidation of naphthalene. nih.govnih.gov Studies have shown that different CYP isoforms exhibit varying specificities for naphthalene and its derivatives. For instance, CYP2A13 is more active in oxidizing naphthalene to 1-naphthol (B170400) than CYP2A6. nih.govresearchgate.net The introduction of a carboxyl group at the C-8 position of 1,2-dihydroxynaphthalene would likely alter its interaction with the active sites of these CYP enzymes, potentially favoring or hindering its metabolism by specific isoforms. The precise geometry of the active site and the electronic properties of the substrate are determining factors in substrate specificity.
Impact of Functional Group Positions on Metabolic Transformations
The location of hydroxyl and carboxyl groups on the naphthalene ring profoundly affects the metabolic pathways and the nature of the resulting metabolites.
In bacterial systems, the metabolism of naphthalene proceeds through a series of enzymatic reactions. After the formation of 1,2-dihydroxynaphthalene, the ring is cleaved by 1,2-dihydroxynaphthalene dioxygenase to form 2-hydroxychromene-2-carboxylate, which is then isomerized to trans-o-hydroxybenzylidenepyruvate. nih.govasm.org The presence of a carboxyl group at the C-8 position, as in this compound, would lead to a different set of metabolites. The enzyme this compound dioxygenase specifically acts on this substrate to produce 8-carboxy-2-hydroxy muconic semialdehyde. ontosight.ai This demonstrates that the position of the carboxyl group directs the enzymatic cleavage to a specific bond in the aromatic ring, thereby determining the subsequent metabolic cascade.
In anaerobic metabolism, the initial step of naphthalene degradation is carboxylation, often leading to the formation of 2-naphthoic acid. nih.govnih.govasm.org This initial carboxylation highlights the importance of the carboxyl group in initiating the anaerobic degradation pathway.
Human metabolism of naphthalene primarily involves oxidation by cytochrome P450 enzymes to form epoxides, which are then converted to dihydrodiols and phenols. nih.govnih.gov The position of substituents on the naphthalene ring influences the regioselectivity of these P450-catalyzed reactions. For example, the formation of 1-naphthol is generally favored over 2-naphthol. nih.gov The hydroxyl groups at C-1 and C-2 and the carboxyl group at C-8 in this compound would direct the metabolic machinery, including Phase II conjugation enzymes, to produce specific water-soluble metabolites for excretion. researchgate.net
The following interactive table summarizes the key enzymes involved in the metabolism of naphthalene and the influence of functional group position.
| Enzyme | Substrate(s) | Product(s) | Organism/System | Impact of Functional Group Position |
| Naphthalene 1,2-dioxygenase | Naphthalene, NADH, H+, O2 | (1R,2S)-1,2-dihydronaphthalene-1,2-diol, NAD+ | Bacteria | The enzyme specifically hydroxylates the 1 and 2 positions of the naphthalene ring. |
| 1,2-Dihydroxynaphthalene dioxygenase | 1,2-Dihydroxynaphthalene | 2-Hydroxychromene-2-carboxylate | Bacteria | Cleaves the ring adjacent to the hydroxyl groups. The position of these groups is critical. |
| This compound dioxygenase | This compound | 8-Carboxy-2-hydroxy muconic semialdehyde | Bacteria | The carboxyl group at C-8 directs the specific ring cleavage. ontosight.ai |
| Cytochrome P450 (e.g., CYP2A13, CYP1A2) | Naphthalene | 1-Naphthol, 2-Naphthol, Naphthalene-1,2-oxide | Human | The position of hydroxylation is isoform-dependent. |
| Naphthalene Carboxylase | Naphthalene, CO2 | 2-Naphthoic acid | Anaerobic Bacteria | Carboxylation at the C-2 position is a key initial step in anaerobic degradation. nih.govasm.org |
Comparative Analysis with Structurally Related Naphthalene Derivatives
To further understand the structure-function relationships of this compound, it is insightful to compare it with other naphthalene derivatives, such as 1-naphthoic acid and 2-naphthoic acid.
1-Naphthoic acid and 2-naphthoic acid are isomeric monocarboxylic acids of naphthalene. wikipedia.org While 1-naphthoic acid can be synthesized from 1-bromonaphthalene, 2-naphthoic acid is a key intermediate in the anaerobic degradation of naphthalene. nih.govwikipedia.org The position of the carboxyl group significantly influences the chemical and biological properties of these molecules. For instance, their acidity and reactivity in chemical syntheses differ. wikipedia.org
From a metabolic standpoint, the presence and position of the carboxyl group are critical. As mentioned, 2-naphthoic acid is a central metabolite in the anaerobic breakdown of naphthalene. nih.govnih.gov In contrast, 1-naphthoic acid is a known metabolite of other naphthalene-containing compounds like 1-naphthylacetamide. nih.gov
The addition of hydroxyl groups to the naphthalene ring, as seen in this compound, introduces further complexity and specificity. The dihydroxy substitution pattern, particularly at the 1 and 2 positions, is a hallmark of the initial aerobic bacterial oxidation of naphthalene. ebi.ac.ukwikipedia.org The combination of the dihydroxy and carboxy functionalities in this compound creates a unique substrate for specific enzymes like this compound dioxygenase. ontosight.ai
The following interactive table provides a comparative overview of this compound and related naphthalene derivatives.
| Compound Name | Chemical Formula | Key Structural Features | Role in Metabolism |
| This compound | C11H8O4 | Dihydroxy at C1, C2; Carboxyl at C8 | Substrate for this compound dioxygenase ontosight.ai |
| 1-Naphthoic acid | C11H8O2 | Carboxyl group at C1 | Metabolite of some naphthalene derivatives nih.gov |
| 2-Naphthoic acid | C11H8O2 | Carboxyl group at C2 | Key intermediate in anaerobic naphthalene degradation nih.gov |
| 1,2-Dihydroxynaphthalene | C10H8O2 | Dihydroxy at C1, C2 | Intermediate in aerobic naphthalene degradation nih.govasm.org |
| 1-Naphthol | C10H8O | Hydroxyl group at C1 | Major metabolite of naphthalene in humans nih.gov |
| 2-Naphthol | C10H8O | Hydroxyl group at C2 | Minor metabolite of naphthalene in humans nih.gov |
Computational and Theoretical Studies on 1,2 Dihydroxy 8 Carboxynaphthalene
Molecular Docking and Binding Affinity Predictions with Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as 1,2-dihydroxy-8-carboxynaphthalene, might interact with a protein target.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous naphthalene (B1677914) and carboxylic acid derivatives provides insights into its potential as an enzyme inhibitor. For instance, naphthalene-based compounds have been identified as inhibitors of enzymes like SARS-CoV papain-like protease (PLpro) and cytochrome P450. nih.govits.ac.id Docking studies of these compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's active site that are crucial for their inhibitory activity. nih.gov
Similarly, various carboxylic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govnih.gov Molecular docking of these compounds has helped in understanding the structural requirements for their binding and inhibitory action. nih.gov Given that this compound possesses both a naphthalene core and a carboxylic acid group, it is plausible that it could bind to and potentially inhibit enzymes that recognize these structural motifs.
A hypothetical docking study of this compound with a relevant enzyme, for example, a naphthalene-degrading dioxygenase, would likely show interactions involving the hydroxyl and carboxyl groups forming hydrogen bonds with polar residues in the active site, while the naphthalene ring would engage in hydrophobic interactions. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would provide a quantitative measure of the potential interaction strength.
Table 1: Representative Binding Affinities of Naphthalene and Carboxylic Acid Derivatives with Various Enzymes (Illustrative Examples)
| Compound Class | Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| Naphthalene-based inhibitors | SARS-CoV PLpro | -7.0 to -9.0 | Asp164, Tyr268, Gln269 |
| Carboxylic acid derivatives | Histone Deacetylase 8 (HDAC8) | -5.0 to -7.5 | His142, His143, Tyr306 |
| Naphthoic acid derivatives | Cytochrome P450 1A1 | -8.0 to -10.0 | Phe123, Phe224, Ala317 |
Note: This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations of Compound-Enzyme Interactions
Molecular dynamics (MD) simulations provide a more dynamic picture of how a ligand interacts with its target enzyme over time. These simulations model the movement of atoms and molecules, offering insights into the stability of the ligand-enzyme complex, conformational changes, and the role of solvent molecules.
For a compound like this compound, an MD simulation of its complex with an enzyme would start with the docked pose obtained from molecular docking. The simulation would then track the atomic motions over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:
Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the enzyme's active site, one can assess whether the initial docked pose is stable.
Key interactions: The persistence of hydrogen bonds and other interactions observed in docking can be evaluated throughout the simulation.
Conformational changes: Both the ligand and the enzyme may undergo conformational changes upon binding, which can be crucial for biological activity. MD simulations can capture these dynamic adjustments. nih.gov
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and stability of a molecule. samipubco.com These calculations can predict various molecular properties that are difficult to measure experimentally.
For this compound, quantum chemical calculations could be used to determine:
Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.
Electronic properties: The distribution of electron density, which influences how the molecule interacts with other molecules.
HOMO-LUMO gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's reactivity. A smaller gap generally suggests higher reactivity. samipubco.comnih.gov
Chemical reactivity descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to predict the molecule's reactive behavior.
Reaction mechanisms: The energy barriers for various chemical reactions, such as oxidation or degradation, can be calculated to understand the preferred reaction pathways.
Studies on naphthalene and its hydroxylated derivatives have shown that the positions of the hydroxyl groups significantly influence the electronic properties and reactivity of the molecule. tandfonline.com It is expected that the presence of both hydroxyl and carboxyl groups in this compound would lead to a complex interplay of electronic effects, influencing its antioxidant properties and metabolic fate.
Table 2: Calculated Quantum Chemical Properties of Naphthalene and a Hypothetical Dihydroxynaphthalene Derivative
| Property | Naphthalene | 1,2-Dihydroxynaphthalene (Illustrative) |
| HOMO Energy (eV) | -6.13 | -5.80 |
| LUMO Energy (eV) | -1.38 | -1.50 |
| HOMO-LUMO Gap (eV) | 4.75 | 4.30 |
| Dipole Moment (Debye) | 0 | ~2.5 |
Note: This table presents literature values for naphthalene and illustrative hypothetical values for a dihydroxynaphthalene derivative to demonstrate the expected trends. researchgate.netsamipubco.com Specific calculations for this compound are required for accurate data.
Metabolic Pathway Modeling and Flux Analysis
Metabolic pathway modeling aims to understand the complex network of biochemical reactions that occur within an organism. For a compound like this compound, this would involve predicting its degradation pathway in microorganisms. Naphthalene itself is a well-studied model compound for the biodegradation of polycyclic aromatic hydrocarbons (PAHs). mdpi.comethz.ch
The aerobic degradation of naphthalene typically starts with the action of a naphthalene dioxygenase, which introduces two hydroxyl groups to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This is then further metabolized through a series of intermediates, including 1,2-dihydroxynaphthalene, to central metabolic pathways. mdpi.com The presence of a carboxyl group on the naphthalene ring of this compound would likely influence its entry into and processing by these pathways. The degradation pathway might proceed via initial reactions targeting the carboxyl group or through the established naphthalene degradation pathway, with subsequent metabolism of the carboxylated intermediates.
Flux balance analysis (FBA) is a computational method that can be used to predict the flow of metabolites through a metabolic network. researchgate.net By constructing a stoichiometric model of the metabolic network of a naphthalene-degrading bacterium, FBA could be used to predict the optimal growth rate on this compound and to identify the key enzymes and reactions involved in its degradation.
Table 3: Key Enzymes and Intermediates in a Putative Degradation Pathway of this compound
| Step | Enzyme | Substrate | Product |
| 1 | Naphthalene Dioxygenase (or similar) | Naphthalene (as part of the broader pathway) | cis-Naphthalene Dihydrodiol |
| 2 | cis-Naphthalene Dihydrodiol Dehydrogenase | cis-Naphthalene Dihydrodiol | 1,2-Dihydroxynaphthalene |
| 3 | 1,2-Dihydroxynaphthalene Dioxygenase | 1,2-Dihydroxynaphthalene | 2-Hydroxy-2H-chromene-2-carboxylate |
| 4 | Further enzymatic steps | Various intermediates | Central metabolites (e.g., pyruvate (B1213749), salicylate) |
Note: This table is based on the known naphthalene degradation pathway and represents a plausible, though not experimentally confirmed, route for the degradation of the dihydroxynaphthalene moiety of the target compound. mdpi.comnih.gov
De Novo Design and Virtual Screening for Analogues
De novo design and virtual screening are computational strategies used to discover new molecules with desired properties. These approaches can be applied to find analogues of this compound with, for example, enhanced binding affinity to a specific enzyme or improved metabolic stability.
Virtual Screening: This process involves computationally screening large libraries of existing chemical compounds to identify those that are likely to bind to a target of interest. researchgate.net For this compound, a virtual screening campaign could be designed based on its chemical structure. The screening could search for compounds with a similar shape and chemical features (pharmacophore) that might interact with the same biological targets.
De Novo Design: This approach involves building new molecules from scratch, often within the constraints of a target's binding site. acs.org Algorithms can be used to generate novel chemical structures that are predicted to have high binding affinity and other desirable properties. Starting with the scaffold of this compound, de novo design could be used to explore different substitutions on the naphthalene ring or modifications to the carboxyl and hydroxyl groups to optimize its biological activity.
Both virtual screening and de novo design rely heavily on the computational methods described in the previous sections, such as molecular docking and binding affinity prediction, to evaluate the designed or identified compounds. These computational approaches can significantly accelerate the discovery of new and more effective analogues of this compound for various applications. mdpi.com
Research Applications and Implications Beyond Direct Clinical Use
Bioremediation Strategies for PAH-Contaminated Environments
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants known for their carcinogenic and mutagenic properties, making their removal from contaminated sites a priority. nih.gov Bioremediation, which utilizes microorganisms to break down these pollutants, is considered an efficient and economical alternative to physicochemical treatments. researchgate.net The compound 1,2-Dihydroxy-8-carboxynaphthalene plays a pivotal role in these strategies as a key metabolite in the degradation pathway of naphthalene (B1677914), one of the most common and water-soluble PAHs. smujo.idnih.gov
Microorganisms, particularly bacteria like Pseudomonas and Stenotrophomonas maltophilia, initiate the breakdown of PAHs such as 1-naphthoic acid by hydroxylating the aromatic ring to form this compound. nih.gov This conversion is a crucial step that makes the stable aromatic structure more susceptible to further enzymatic attack. nih.gov The presence and concentration of this intermediate and the enzymes that process it can serve as biomarkers to monitor the effectiveness of bioremediation efforts in soil and water.
Understanding the metabolic pathway involving this compound allows scientists to optimize conditions for enhanced pollutant removal. ontosight.ai For instance, the addition of co-substrates like glucose can influence the rate of naphthalene degradation by indigenous microbial populations. smujo.id By studying the formation and breakdown of this compound, researchers can develop more effective bioremediation strategies, including bioaugmentation (introducing specific microbes) and biostimulation (adding nutrients to encourage native microbial activity), to clean up PAH-contaminated environments. ontosight.ai
Biosynthesis of Value-Added Chemicals
The microbial degradation of PAHs is primarily a catabolic process, designed to break down complex molecules into simpler ones that can enter central metabolic pathways to produce energy and biomass. researchgate.netfrontiersin.org While the primary goal of bioremediation is detoxification, the intermediates generated along these pathways, including those derived from this compound, hold potential for the biosynthesis of value-added chemicals.
The degradation of this compound proceeds through several steps, ultimately leading to intermediates of the Krebs cycle, such as pyruvate (B1213749) and acetyl-CoA. frontiersin.orgresearchgate.net These molecules are fundamental building blocks in cellular metabolism, serving as precursors for a vast array of biochemicals, including amino acids, fatty acids, and bioplastics.
While the direct fermentation of this compound to produce specific high-value chemicals is not yet a widespread industrial process, the potential exists. By using metabolic engineering techniques, it is theoretically possible to divert intermediates from the PAH degradation pathway towards the synthesis of desired products. For example, the downstream metabolite gentisic acid has applications in the polymer and pharmaceutical industries. nih.gov Harnessing microbial pathways that process compounds like this compound could represent a future avenue for converting environmental pollutants into valuable resources.
Enzyme Engineering for Enhanced Degradation or Synthesis
The efficiency of the bioremediation and biosynthetic processes described above hinges on the activity of specific enzymes. In the context of this compound, a key enzyme is This compound dioxygenase . ontosight.ai This enzyme catalyzes the critical ring-cleavage step, breaking open the aromatic structure of its substrate. ontosight.ai Enzyme engineering offers a powerful tool to modify this and other related enzymes for improved performance.
Research into this compound dioxygenase has focused on its characterization and the factors influencing its activity, which provides a foundation for developing novel biocatalysts. ontosight.ai Techniques in enzyme engineering, such as directed evolution and rational design, could be applied to:
Enhance Degradation: Modify the enzyme to have a higher turnover rate (catalytic speed) or improved stability in harsh environmental conditions (e.g., varying pH, temperature, or presence of co-contaminants). This would make bioremediation processes faster and more robust.
Alter Substrate Specificity: Engineer the enzyme to act on a broader range of PAHs or, conversely, to be highly specific for a particular pollutant.
Enable Synthesis: Modify the pathway enzymes to halt the degradation process at a specific intermediate that may be a valuable chemical precursor. The creation of synthetic enzyme complexes, where multiple enzymes in a pathway are physically linked, can increase the efficiency of a desired metabolic route and maximize the yield of a target product. nih.govfrontiersin.org
While the application of advanced techniques like CRISPR for editing the genes of PAH-degrading bacteria is still an emerging area, these tools hold immense promise for creating microbial strains with significantly enhanced capabilities for either degradation or synthesis. nih.gov
Understanding Carbon Cycling in Environmental Microbiology
The study of how this compound is processed by microbes provides fundamental insights into the biogeochemical cycling of carbon. PAHs represent a significant reservoir of carbon locked in a recalcitrant, or difficult to break down, form. frontiersin.org The microbial degradation of these compounds is a vital ecological service that recycles this carbon back into the biosphere. researchgate.netnih.gov
When microorganisms metabolize PAHs, they convert the carbon from these pollutants into two main fates:
CO2: Through respiration, a significant portion of the carbon is returned to the atmosphere as carbon dioxide. researchgate.net
Biomass: The carbon is incorporated into cellular components like proteins, lipids, and nucleic acids, allowing the microbial community to grow. researchgate.net
By tracing the path of carbon from a molecule like naphthalene through intermediates such as this compound and into central metabolism, scientists can quantify the flow of carbon in contaminated ecosystems. nih.gov This helps to build more accurate models of carbon cycling and to understand the role of microbial communities in maintaining the health and function of soil and aquatic environments. nih.gov The presence of specific degradation pathways and their intermediates reveals the metabolic adaptability of microorganisms and their crucial role in breaking down complex organic matter, a cornerstone of global carbon dynamics. frontiersin.org
Future Research Directions and Emerging Areas
Unraveling Novel Microbial Degradation Pathways and Organisms
While significant progress has been made in identifying microorganisms that degrade naphthalene (B1677914) and its derivatives, the vast majority of microbial diversity remains unexplored. Future research will focus on discovering and characterizing novel organisms and enzymatic pathways with enhanced degradative capabilities.
A wide array of bacteria has been identified for their ability to degrade naphthalene and related compounds, with Pseudomonas species being the most frequently reported. frontiersin.org However, organisms from other genera, including Stenotrophomonas, Rhodococcus, Delftia, and Bacillus, also play a crucial role. nih.govnih.govmdpi.commdpi.com For instance, the soil isolate Stenotrophomonas maltophilia CSV89 can metabolize 1-naphthoic acid, initiating the process through a double hydroxylation of the aromatic ring to produce 1,2-dihydroxy-8-carboxynaphthalene. nih.gov Similarly, fungi such as Aspergillus glaucus have demonstrated the ability to degrade naphthalene. mdpi.com
The search for new degradative microbes is expanding to include extremophiles from environments like Antarctic soil and deep-sea sediments, which may possess unique enzymes adapted to harsh conditions. mdpi.com Furthermore, a significant portion of the microbial world is currently uncultivable, suggesting that metagenomic approaches—analyzing genetic material directly from environmental samples—will be instrumental in uncovering novel genes and pathways for the degradation of aromatic compounds. nih.gov Research into microbial consortia is also critical, as the complete degradation of complex pollutants often requires the synergistic action of multiple species, each performing different steps in the catabolic pathway. frontiersin.orgmdpi.com
Table 1: Selected Microorganisms Involved in the Degradation of Naphthalene and its Derivatives
| Microorganism | Phylum/Class | Environment | Key Feature |
|---|---|---|---|
| Pseudomonas spp. | Proteobacteria | Soil, Water | Most frequently reported naphthalene degraders. nih.govfrontiersin.org |
| Stenotrophomonas maltophilia CSV89 | Proteobacteria | Soil | Metabolizes 1-naphthoic acid to this compound. nih.gov |
| Rhodococcus pyridinivorans RA1 | Actinobacteria | Industrial Soil | Versatile aromatic hydrocarbon degrader. nih.gov |
| Delftia tsuruhatensis ULwDis3 | Proteobacteria | Seawater | Contains genes for naphthalene degradation via salicylate (B1505791) and gentisate. mdpi.com |
| Bacillus thermoleovorans | Firmicutes | N/A | Degrades naphthalene at high temperatures (60°C). nih.gov |
| Aspergillus glaucus AL1 | Ascomycota | Antarctic Soil | Fungal strain capable of degrading naphthalene and anthracene (B1667546). mdpi.com |
Systems Biology Approaches for Comprehensive Metabolic Understanding
To move beyond the identification of individual genes and enzymes, systems biology offers a holistic approach to understanding the complex metabolic networks involved in biodegradation. nih.govfrontiersin.org This involves constructing computational models of microbial metabolism that can simulate and predict cellular behavior under different environmental conditions. nih.govrsc.org
Genome-scale metabolic models (GEMs) are powerful tools that mathematically represent the entire set of metabolic reactions within an organism. researchgate.net By integrating genomic data with physiological information, these models can predict metabolic fluxes, growth rates, and the effect of genetic perturbations on degradation pathways. nih.govresearchgate.net Such models have been developed for aromatic compound-degrading bacteria like Aromatoleum aromaticum EbN1T and can be extended to model entire microbial communities. nih.govoup.com
Applying these models to organisms that degrade this compound and its precursors will provide a deeper, quantitative understanding of the metabolic routes. nih.gov This knowledge is crucial for identifying metabolic bottlenecks, predicting the formation of intermediate products, and designing strategies to optimize degradation efficiency. nih.govnih.gov These computational tools can help fine-tune pathways to maximize performance in a cost-effective manner for bioremediation applications. nih.gov
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics)
A comprehensive understanding of biodegradation requires the integration of multiple layers of biological information. Multi-omics approaches, which combine genomics, proteomics, and metabolomics, provide a powerful framework for dissecting the intricate processes of aromatic compound catabolism. frontiersin.orgfrontiersin.org
Genomics and Metagenomics: Whole-genome sequencing of degrading organisms like Rhodococcus pyridinivorans RA1 and Pseudomonas stutzeri AN10 reveals the complete genetic blueprint for catabolic pathways. nih.govnih.gov Metagenomics extends this by analyzing the collective genetic material of microbial communities in contaminated environments, which can help identify novel catabolic genes and understand community dynamics. frontiersin.org
Proteomics: This field focuses on identifying the proteins that are actively expressed by an organism under specific conditions. Proteomic studies on bacteria like Rhodococcus sp. strain TFB have successfully identified the key enzymes induced during growth on aromatic compounds. nih.gov By comparing the proteomes of bacteria grown on different substrates, researchers can pinpoint the specific enzymes involved in the degradation of compounds like this compound. nih.govtandfonline.com
Metabolomics: Metabolomics involves the systematic identification and quantification of all small-molecule metabolites within a biological system. nih.gov In the context of biodegradation, this is crucial for identifying pathway intermediates and potential dead-end products. mdpi.comnih.gov For example, GC-MS analysis has been used to identify metabolites like salicylic acid and catechol in the naphthalene degradation pathway of Aspergillus glaucus. mdpi.com
By integrating these omics datasets, researchers can build a detailed, dynamic model of the degradation process, from the genetic potential (genomics) to the functional machinery (proteomics) and the resulting chemical transformations (metabolomics). nih.gov
Advanced Bioreactor Design for Environmental Applications
The practical application of microbial degradation for environmental cleanup relies on the development of efficient bioreactors. A major challenge in treating contaminants like polycyclic aromatic hydrocarbons (PAHs) is their low water solubility and strong sorption to soil, which limits their availability to microorganisms. usask.caresearchgate.net Advanced bioreactor designs aim to overcome these mass transfer limitations. usask.calu.se
Future research will focus on optimizing existing designs and developing novel reactor configurations. lu.se
Table 2: Advanced Bioreactor Designs for PAH Degradation
| Bioreactor Type | Principle of Operation | Advantages |
|---|---|---|
| Suspended-Carrier / Packed-Bed | Microorganisms grow on carriers suspended in the liquid or packed in a column, increasing microbial density. | Favors development of diverse microflora; can achieve fast treatment of diluted effluents. lu.se |
| Baffled / Bead Mill Bioreactors | Internal baffles or beads increase turbulence and mechanical mixing. | Significantly improves mass transfer rates of hydrophobic compounds. usask.ca |
| Two-Liquid-Phase Slurry Bioreactors | An immiscible, non-toxic organic solvent (e.g., silicone oil) is added to the aqueous phase to act as a vector for the pollutant. | Enhances the bioavailability of highly hydrophobic compounds to the microorganisms. researchgate.net |
| Membrane Bioreactors (MBRs) | Combines biological treatment with membrane filtration for solid-liquid separation. | Achieves high-quality effluent and can retain slow-growing specialized microorganisms. researchgate.netresearchgate.net |
| Polyurethane (PU) Coil Bioreactors | Bacterial cells are adsorbed onto a polymer support material. | Offers a high surface area for microbial growth and stable degradation performance. nih.gov |
Further innovations may include the integration of biosensors for real-time monitoring of pollutant concentration and microbial activity, as well as the use of photosynthetic algae to provide oxygen in situ, which can reduce the risk of pollutant volatilization. lu.se The development of cost-effective and scalable bioreactor systems is essential for the widespread application of bioremediation technologies.
Development of Novel Biocatalysts and Synthetic Tools
The convergence of molecular biology and engineering principles in the field of synthetic biology offers unprecedented opportunities to design and create novel biocatalysts and microbial systems for bioremediation. researchgate.netmdpi.com Instead of relying solely on naturally occurring organisms, researchers can now engineer microbes with enhanced degradative capabilities. nih.gov
Key areas of future development include:
Enzyme Engineering: Techniques like directed evolution and rational design can be used to modify the structure of key enzymes, such as dioxygenases, to improve their activity, stability, and substrate specificity. dntb.gov.uamdpi.com This could lead to biocatalysts specifically tailored to degrade recalcitrant derivatives of naphthalene.
Pathway Engineering: Entire metabolic pathways can be assembled and optimized in a host organism. researchgate.net Synthetic biology tools allow for the precise control of gene expression, enabling the fine-tuning of metabolic fluxes to maximize degradation rates and prevent the accumulation of toxic intermediates. mdpi.comnih.gov
Chassis Engineering: Non-model organisms, including extremophiles, can be developed as robust "chassis" for bioremediation applications. researchgate.netnih.gov For example, engineering a psychrophilic (cold-adapted) bacterium allows for the treatment of contaminated marine environments or cold industrial effluents. nih.gov
Synthetic Consortia: Designing and constructing synthetic microbial consortia, where different engineered strains perform complementary tasks, can lead to more robust and efficient degradation of complex pollutant mixtures. mdpi.com
The discovery of new enzymes through metagenomic mining of environmental DNA will continue to provide a rich source of novel biocatalysts for these engineering efforts. researchgate.net These advanced tools will accelerate the transition from simply using natural microbes to purposefully engineering biological systems for specific environmental challenges. researchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 1,2-Dihydroxy-8-carboxynaphthalene?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (160.1693 g/mol) and UV-Vis spectroscopy to identify absorbance peaks associated with aromatic and hydroxyl groups. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve signals for the dihydroxy and carboxyl substituents. Chromatographic separation via HPLC with a C18 column and acidic mobile phase (e.g., 0.1% formic acid) enhances purity assessment .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent dermal exposure. Work in a fume hood to minimize inhalation risks. For spills, vacuum or sweep material into a chemically resistant container, avoiding water flushing to prevent environmental release. Respiratory protection (e.g., N95 masks) is advised during large-scale handling .
Advanced Research Questions
Q. How can enzymatic pathways involving this compound be experimentally reconstructed?
- Methodological Answer : Study its role in bacterial naphthalene degradation by expressing recombinant enzymes (e.g., cis-1,2-dihydroxy-1,2-dihydro-8-carboxynaphthalene dehydrogenase) in model organisms like E. coli. Monitor intermediates via LC-MS and quantify CO₂ release using isotopically labeled substrates (e.g., ¹³C-naphthalene). Pathway validation requires knockout strains to confirm gene-function relationships .
Q. What strategies resolve contradictions in reported degradation pathways of this compound?
- Methodological Answer : Address discrepancies (e.g., divergent intermediates in Stenotrophomonas vs. Pseudomonas species) using multi-omics approaches:
- Metabolomics : Track intermediates via time-resolved mass spectrometry.
- Transcriptomics : Identify upregulated genes under substrate exposure.
- Enzyme assays : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) across homologs.
Contradictions may arise from species-specific regulatory elements or experimental conditions (e.g., oxygen availability) .
Q. How can computational modeling optimize synthesis routes for this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) to predict reactivity at the C8 carboxyl group. Simulate solvent effects (e.g., DMF vs. THF) on reaction yields using COSMO-RS models. Validate predictions with small-scale reactions under inert atmospheres, monitoring by TLC (n-hexane:ethyl acetate, 9:1). Catalyst screening (e.g., K₂CO₃ vs. Cs₂CO₃) enhances regioselectivity .
Q. What experimental designs validate the ecological toxicity of this compound in model ecosystems?
- Methodological Answer : Use microcosm assays with soil or aquatic microbiota to assess biodegradation rates and toxicity. Measure ATP levels (via luciferase assays) as a proxy for microbial viability. Compare LC₅₀ values in Daphnia magna (aquatic toxicity) and Eisenia fetida (soil toxicity) under OECD guidelines. Environmental persistence can be quantified via half-life calculations in simulated sunlight .
Data Integration and Interpretation
Q. How to integrate fragmented toxicological data from diverse sources into a cohesive risk assessment?
- Methodological Answer : Apply the ATSDR framework (Table C-1) to categorize studies by exposure route (oral, inhalation), species (human, rodent), and endpoints (systemic effects, mortality). Use meta-analysis tools (e.g., RevMan) to pool data, weighting by study quality (e.g., controlled vs. observational). Address heterogeneity via subgroup analysis or random-effects models .
Q. What bioinformatics tools are suited for predicting interactions between this compound and bacterial dioxygenases?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model ligand-enzyme interactions, focusing on active-site residues (e.g., His-260, Asp-298 in naphthalene dioxygenase). Validate predictions with site-directed mutagenesis and kinetic assays. Phylogenetic analysis (MEGA-X) identifies conserved catalytic motifs across homologs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
